Cas no 2176124-93-7 (N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide)

N-{7-Oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a spirocyclic ether core and a trifluoromethyl-substituted benzamide moiety. The spiro[3.5]nonane scaffold imparts structural rigidity, potentially enhancing binding selectivity in medicinal chemistry applications. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, improving pharmacokinetic properties. This compound may serve as a versatile intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting CNS or enzyme inhibition pathways. Its unique structure offers opportunities for further derivatization, enabling fine-tuning of physicochemical properties. The presence of the ether linkage enhances solubility while maintaining steric constraints, making it a valuable scaffold for drug discovery efforts.
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide structure
2176124-93-7 structure
Product Name:N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide
CAS No:2176124-93-7
MF:C16H18F3NO2
MW:313.314835071564
CID:5340612
Update Time:2025-05-26

N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide
    • N-(7-oxaspiro[3.5]nonan-3-yl)-3-(trifluoromethyl)benzamide
    • N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C16H18F3NO2/c17-16(18,19)12-3-1-2-11(10-12)14(21)20-13-4-5-15(13)6-8-22-9-7-15/h1-3,10,13H,4-9H2,(H,20,21)
    • InChI Key: HDEIXCYGTMTGQF-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(NC1CCC21CCOCC2)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 418
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3

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Additional information on N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide

Research Briefing on N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide (CAS: 2176124-93-7)

The compound N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide (CAS: 2176124-93-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, providing a comprehensive overview for researchers and industry professionals.

Recent studies have highlighted the unique structural features of this compound, particularly its spirocyclic core and trifluoromethylbenzamide moiety, which contribute to its pharmacological properties. The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide has been optimized to achieve higher yields and purity, as reported in a 2023 publication in the Journal of Medicinal Chemistry. The synthetic route involves a key spirocyclization step, followed by amide coupling, which has been refined to minimize side reactions.

In vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory activity against specific protein targets implicated in inflammatory and oncogenic pathways. For instance, a 2022 study published in Bioorganic & Medicinal Chemistry Letters revealed that N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide acts as a selective modulator of the NF-κB pathway, reducing pro-inflammatory cytokine production in macrophage cell lines. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.

Further investigations into its pharmacokinetic properties, including bioavailability and metabolic stability, were detailed in a 2023 preclinical study. The compound showed favorable oral absorption and a half-life suitable for once-daily dosing in rodent models. However, challenges such as CYP450-mediated metabolism were identified, prompting ongoing research into structural analogs with improved metabolic profiles.

In conclusion, N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide represents a promising candidate for further drug development, with its unique chemical structure and biological activity offering multiple avenues for therapeutic innovation. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications through targeted preclinical studies.

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